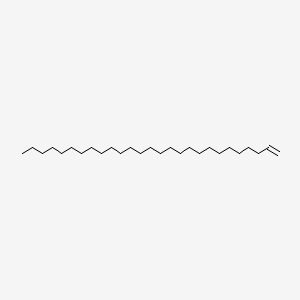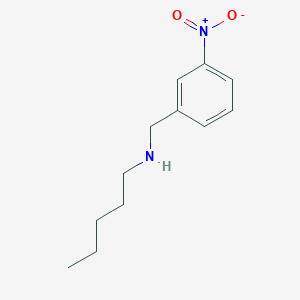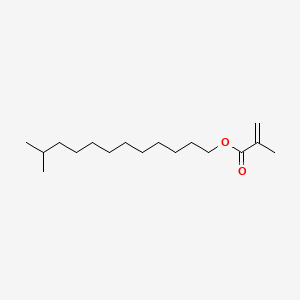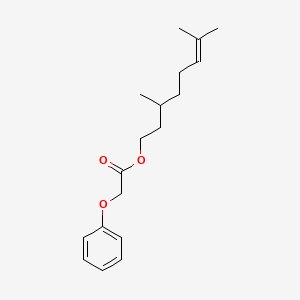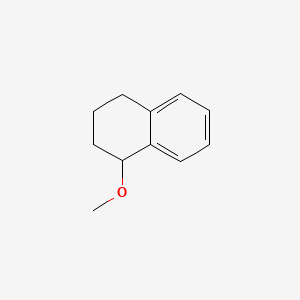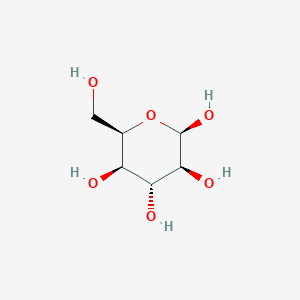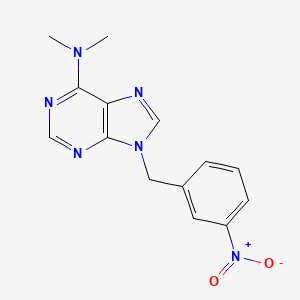
Bornyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bornyl oleate is an ester formed from borneol and oleic acid It is a naturally occurring compound found in various essential oils and is known for its pleasant aroma
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bornyl oleate can be synthesized through an esterification reaction between borneol and oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or a lipase enzyme, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the enzymatic method is often preferred due to its higher efficiency and selectivity. This method involves using borneol and oleic acid as substrates and adding a lipase enzyme in a solvent system or a solvent-free system to catalyze the esterification reaction. The reaction is conducted at temperatures ranging from 20°C to 80°C, and the content of this compound can reach up to 97% .
Análisis De Reacciones Químicas
Types of Reactions: Bornyl oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert this compound back to borneol and oleic acid.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Borneol and oleic acid.
Substitution: Various esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bornyl oleate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the fragrance industry for its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of bornyl oleate involves its interaction with cell membranes and enzymes. Its lipophilic nature allows it to easily integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound can also interact with enzymes, either inhibiting or enhancing their activity, depending on the specific enzyme and conditions.
Comparación Con Compuestos Similares
Bornyl acetate: Another ester of borneol, known for its use in fragrances and flavorings.
Isoborneol: A structural isomer of borneol, used in similar applications.
Camphor: A related compound with a similar structure, used in medicinal and aromatic applications.
Uniqueness: Bornyl oleate is unique due to its combination of borneol and oleic acid, giving it distinct chemical and physical properties. Its higher molecular weight and longer carbon chain compared to bornyl acetate and isoborneol make it more lipophilic, which can be advantageous in certain applications, such as drug delivery and membrane studies.
Propiedades
Número CAS |
33889-26-8 |
|---|---|
Fórmula molecular |
C28H50O2 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C28H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)30-25-23-24-21-22-28(25,4)27(24,2)3/h12-13,24-25H,5-11,14-23H2,1-4H3/b13-12- |
Clave InChI |
GANTUJXCYDUCSM-SEYXRHQNSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1CC2CCC1(C2(C)C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC1CC2CCC1(C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)



